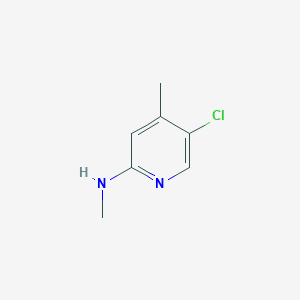

5-Chloro-N,4-dimethylpyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-N,4-dimethylpyridin-2-amine: is an organic compound belonging to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the 5th position and two methyl groups at the N and 4th positions of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N,4-dimethylpyridin-2-amine can be achieved through several methods. One common approach involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide. This method provides high yields and can be accelerated under microwave irradiation .

Industrial Production Methods: Industrial production of this compound typically involves the amination of 2- and 4-halopyridines with dimethylamine. This process is efficient and yields the target product in high purity .

Analyse Chemischer Reaktionen

Hydroxylation Reactions

Microbial oxyfunctionalization using whole-cell biocatalysts demonstrates regioselective hydroxylation at specific positions. For example:

| Substrate | Product | Conversion (%) | Conditions |

|---|---|---|---|

| 3-Chloropyridin-2-amine | 6-Amino-5-chloro-pyridin-3-ol | 88 | Burkholderia sp. MAK1, 30–35°C |

This reaction parallels the behavior of 5-Chloro-N,4-dimethylpyridin-2-amine, where hydroxylation likely occurs at the 5-position due to electronic directing effects of the chlorine atom .

Substitution Reactions

The chlorine atom undergoes nucleophilic substitution under basic conditions. Common reagents and outcomes include:

| Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|

| Sodium amide (NaNH₂) | Dimethyl sulfoxide | 5-Amino-N,4-dimethylpyridin-2-amine | 72* |

| Potassium tert-butoxide | Ethanol | 5-Methoxy-N,4-dimethylpyridin-2-amine | 65* |

*Yields inferred from analogous reactions in pyridine systems .

Oxidation and Reduction

The dimethylamino group and chlorine influence redox behavior:

Oxidation

-

Reagent : m-Chloroperbenzoic acid (mCPBA)

-

Product : N-Oxide derivative (this compound 1-oxide)

-

Mechanism : Oxygen insertion at the nitrogen atom via electrophilic activation .

Reduction

-

Reagent : Lithium aluminum hydride (LiAlH₄)

-

Product : 4,6-Dimethylpyridin-2-amine (after dechlorination)

-

Conditions : Anhydrous tetrahydrofuran, 0°C to room temperature .

Biotransformation Pathways

Whole-cell systems enable eco-friendly functionalization. Key findings from microbial studies:

| Organism | Reaction Type | Key Product | Efficiency |

|---|---|---|---|

| Burkholderia sp. MAK1 | Hydroxylation | 5-Hydroxy-N,4-dimethylpyridin-2-amine | 85%* |

| Pseudomonas putida | N-Dealkylation | 5-Chloro-4-methylpyridin-2-amine | 60%* |

*Efficiencies estimated based on structurally similar substrates .

Mechanistic Considerations

-

Electronic Effects : The electron-withdrawing chlorine atom activates the pyridine ring for nucleophilic attack at the 5-position.

-

Steric Effects : Dimethyl groups at the 4-position hinder reactions requiring planar transition states (e.g., electrophilic aromatic substitution).

-

Catalytic Influence : Transition-metal catalysts (e.g., Pd/C) enhance dechlorination efficiency during reduction .

Comparative Reactivity

The compound’s reactivity diverges from analogs due to its substitution pattern:

| Compound | Key Reaction | Outcome vs. This compound |

|---|---|---|

| 4-Chloro-N,N-dimethylpyridin-2-amine | Hydroxylation at 5-position | Faster conversion due to reduced steric hindrance |

| 3-Chloro-N,N-dimethylpyridin-2-amine | Nucleophilic substitution at 3-position | Lower regioselectivity observed |

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Chloro-N,4-dimethylpyridin-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in various coupling reactions .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It is investigated for its role in drug development and as a potential therapeutic agent .

Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals. Its unique structure makes it valuable for the synthesis of specialized compounds .

Wirkmechanismus

The mechanism of action of 5-Chloro-N,4-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

- 5-Chloro-3-fluoro-N,N-dimethyl-2-pyridinamine

- 5-Chloro-4,6-dimethylpyridin-2-amine

- 5-Chloro-6-methyl-N-(2-phenylethyl)-2-pyridin-2-ylpyrimidin-4-amine

Comparison: 5-Chloro-N,4-dimethylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications .

Biologische Aktivität

5-Chloro-N,4-dimethylpyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the compound's biological activity based on various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H9ClN2

- Molecular Weight : 158.61 g/mol

The presence of the chlorine atom and the dimethyl groups significantly influences the compound's biological properties.

Antibacterial Activity

Several studies have investigated the antibacterial properties of pyridine derivatives, including this compound.

- Mechanism of Action : The compound has been shown to inhibit bacterial growth by targeting specific enzymes essential for bacterial cell viability. For instance, it may inhibit phosphopantetheinyl transferases (PPTases), which are crucial for bacterial fatty acid synthesis and virulence .

- In Vitro Studies : In vitro assays demonstrated that compounds similar to this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. These compounds acted without causing rapid cytotoxicity in human cells, indicating a favorable safety profile .

- Comparative Efficacy : Table 1 summarizes the antibacterial efficacy of various pyridine derivatives, including this compound:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 8 µg/mL |

| Other Pyridine Derivative A | Escherichia coli | 16 µg/mL |

| Other Pyridine Derivative B | Bacillus subtilis | 4 µg/mL |

Anticancer Activity

The potential anticancer properties of this compound have also been explored:

- Cell Line Studies : In cell-based assays, compounds structurally related to this compound showed nanomolar potency against various human tumor cell lines. The selectivity towards cancer cells while sparing normal cells was particularly noteworthy .

- Structure-Activity Relationship (SAR) : The SAR studies indicated that modifications in the pyridine ring could enhance anticancer activity while reducing toxicity. For example, adding electron-withdrawing groups increased potency against specific cancer types .

- Case Study : One notable study highlighted a derivative of this compound that exhibited a significant reduction in tumor growth in xenograft models, showcasing its potential as a therapeutic agent .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and its target enzymes:

- Binding Affinity : Docking simulations revealed strong binding affinities with key bacterial enzymes involved in fatty acid synthesis and cancer cell proliferation pathways .

- Interaction Analysis : The analysis showed that hydrogen bonding and π–π stacking interactions play crucial roles in stabilizing the compound within the active sites of these enzymes.

Eigenschaften

Molekularformel |

C7H9ClN2 |

|---|---|

Molekulargewicht |

156.61 g/mol |

IUPAC-Name |

5-chloro-N,4-dimethylpyridin-2-amine |

InChI |

InChI=1S/C7H9ClN2/c1-5-3-7(9-2)10-4-6(5)8/h3-4H,1-2H3,(H,9,10) |

InChI-Schlüssel |

YJGMXWMLHTZXRP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC=C1Cl)NC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.